[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid
Overview
Description
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity
Mechanism of Action
Target of Action
This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .
Mode of Action
It’s known that indole derivatives, to which this compound is related, can interact with their targets in a variety of ways, including through electrophilic substitution . The trifluoromethyl group in the compound could potentially influence its interaction with targets, but more research is needed to confirm this.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives have been found to exhibit a wide range of biological activities . More research is needed to understand the specific effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Acetylation: The final step involves the acetylation of the pyrazole ring to form the acetic acid derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts for organic reactions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its role in modulating biological pathways.
Medicine:
- Explored for its potential as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the development of agrochemicals such as herbicides and fungicides.
- Applied in the synthesis of specialty chemicals for various industrial applications.
Comparison with Similar Compounds
[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid]: Similar structure but with a carboxylic acid group instead of an acetic acid group.
[1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid]: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
Uniqueness:
- The presence of the acetic acid group in [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid provides unique chemical properties, such as increased solubility and reactivity, compared to its carboxylic acid counterparts.
- The trifluoromethyl group enhances the compound’s stability and biological activity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-5(7(8,9)10)2-4(11-12)3-6(13)14/h2H,3H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMGROBMQQTIMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208882 | |
Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901208882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260658-98-7 | |
Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260658-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901208882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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